molecular formula C18H18N2O3S2 B2911488 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-79-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2911488
CAS No.: 886917-79-9
M. Wt: 374.47
InChI Key: SGLLYPRTJNYHOD-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The structure consists of a 4,7-dimethoxybenzo[d]thiazol-2-amine moiety linked to a 2-(ethylthio)benzamide group. The benzo[d]thiazole core is a common feature in a wide range of biologically active molecules and is a key intermediate in the synthesis of more complex chemical entities . Compounds containing the thiazole ring have demonstrated a broad spectrum of significant biological activities in research, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The specific substitution pattern on this molecule, with methoxy groups on the benzothiazole ring and an ethylthio group on the benzamide, may influence its electronic properties, solubility, and potential interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key building block for the development of novel pharmaceutical candidates or as a standard in analytical method development. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLLYPRTJNYHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the benzothiazole ring can be done using methanol and a strong acid like sulfuric acid.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using an appropriate benzoyl chloride and a base like triethylamine.

    Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name (Reference) Substituents on Benzothiazole/Benzamide Melting Point (°C) Yield (%) Purity (%) Key Structural Features
Target Compound 4,7-dimethoxy; 2-(ethylthio) Not Reported - - Ethylthio, dimethoxy
7q () 6-methoxy; 2-(chloropyridinylamino) 177.9–180.8 70 90.0 Chloropyridinyl, methoxy
7t () 6-methoxy; 2-(thiazol-2-ylamino) 237.7–239.1 68 92.0 Thiazolylamino, methoxy
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-chloro; 2,4-difluoro Not Reported - - Difluoro, chloro
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide () 4,7-dimethoxy; pyridin-3-ylmethyl Not Reported - - Pyridinylmethyl, trimethoxy

Key Observations :

  • Substituent Impact on Melting Points: The presence of rigid heterocyclic groups (e.g., thiazol-2-ylamino in 7t) correlates with higher melting points (237.7–239.1°C), likely due to enhanced crystallinity and intermolecular hydrogen bonding .
  • Ethylthio vs.
  • Methoxy Substitution : Dimethoxy groups (as in the target compound and ) could enhance solubility in polar solvents compared to halogenated analogs (e.g., ) .

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against various diseases, particularly cancer and neurodegenerative disorders, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented by the following IUPAC name:

  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Kinase Activity : Compounds in the benzothiazole class have been shown to inhibit the activity of key kinases involved in cancer progression, specifically EGFR and HER-2 .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Target/Effect Reference
AnticancerInhibits EGFR/HER-2 kinase activity
Induces apoptosisPromotes ROS production
Anti-Alzheimer potentialInhibits acetylcholinesterase
AntifungalEffective against Botrytis cinerea

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating a series of benzothiazole derivatives found that compounds similar to this compound demonstrated significant anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3). The compounds selectively inhibited cancer cell growth while sparing normal cells .
  • Neuroprotective Effects : Research focused on related benzothiazole derivatives indicated potential as anti-Alzheimer agents through inhibition of acetylcholinesterase (AChE), with one compound showing an IC50 value significantly lower than the standard reference .
  • Antifungal Activity : A study on benzamide derivatives revealed promising antifungal properties against various fungal strains. For instance, specific derivatives exhibited over 80% inhibition against Botrytis cinerea, indicating potential agricultural applications .

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